molecular formula C8H16O3 B13159183 2-Ethyl-3-hydroxy-4-methylpentanoic acid

2-Ethyl-3-hydroxy-4-methylpentanoic acid

Cat. No.: B13159183
M. Wt: 160.21 g/mol
InChI Key: WULHJNSNQFCYKE-UHFFFAOYSA-N
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Description

2-Ethyl-3-hydroxy-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O3 It is a derivative of pentanoic acid and features both hydroxyl and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-3-hydroxy-4-methylpentanoic acid can be synthesized through several methods. One common approach involves the alkylation of 3-hydroxy-4-methylpentanoic acid with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Alkylation: 3-hydroxy-4-methylpentanoic acid is treated with an ethyl halide (e.g., ethyl bromide) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

    Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, BH3 in tetrahydrofuran (THF).

    Substitution: SOCl2 in dichloromethane (DCM).

Major Products Formed

    Oxidation: 2-ethyl-3-oxo-4-methylpentanoic acid.

    Reduction: 2-ethyl-3-hydroxy-4-methylpentanol.

    Substitution: 2-ethyl-3-chloro-4-methylpentanoic acid.

Scientific Research Applications

2-Ethyl-3-hydroxy-4-methylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-3-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes by integrating into the lipid bilayer and altering membrane fluidity . This disruption leads to leakage of cellular contents and ultimately cell death.

Comparison with Similar Compounds

2-Ethyl-3-hydroxy-4-methylpentanoic acid can be compared with similar compounds such as:

    2-Hydroxy-4-methylpentanoic acid: Lacks the ethyl group, resulting in different chemical and biological properties.

    3-Hydroxy-4-methylpentanoic acid: Similar structure but without the ethyl group, leading to variations in reactivity and applications.

    2-Ethyl-4-methylpentanoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

The presence of both the ethyl and hydroxyl groups in this compound makes it unique and versatile for various applications.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-ethyl-3-hydroxy-4-methylpentanoic acid

InChI

InChI=1S/C8H16O3/c1-4-6(8(10)11)7(9)5(2)3/h5-7,9H,4H2,1-3H3,(H,10,11)

InChI Key

WULHJNSNQFCYKE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(C)C)O)C(=O)O

Origin of Product

United States

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